2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}-N-[(OXOLAN-2-YL)METHYL]BENZENE-1-SULFONAMIDE
Overview
Description
2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}-N-[(OXOLAN-2-YL)METHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of triazolo-phthalazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolo ring fused to a phthalazine core, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}-N-[(OXOLAN-2-YL)METHYL]BENZENE-1-SULFONAMIDE typically involves multi-step reactions. The synthetic route often starts with the preparation of the triazolo-phthalazine core, followed by the introduction of the sulfonamide group. Common reagents used in these reactions include various amines, sulfonyl chlorides, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include various derivatives of the original compound, which may exhibit different biological activities.
Scientific Research Applications
2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}-N-[(OXOLAN-2-YL)METHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a DNA intercalator, which can disrupt DNA replication and transcription.
Medicine: It has shown promise as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}-N-[(OXOLAN-2-YL)METHYL]BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound may inhibit specific enzymes involved in cellular processes, further contributing to its biological effects.
Comparison with Similar Compounds
Similar compounds to 2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}-N-[(OXOLAN-2-YL)METHYL]BENZENE-1-SULFONAMIDE include other triazolo-phthalazine derivatives, such as:
1,2,4-triazolo[4,3-a]quinoxaline derivatives: Known for their DNA intercalation activities and potential anticancer properties.
1,2,4-triazolo[1,5-a]pyrimidines: Studied for their antimicrobial activities and potential as enzyme inhibitors.
2,6-bis(1,2,3-triazol-4-yl)pyridine derivatives: Used in coordination chemistry and supramolecular self-assemblies.
The uniqueness of this compound lies in its specific structure, which combines a triazolo ring with a phthalazine core and a sulfonamide group, providing a distinct set of chemical and biological properties.
Properties
IUPAC Name |
2-methyl-5-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(oxolan-2-ylmethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-14-9-10-16(12-20(14)31(28,29)23-13-17-6-5-11-30-17)21-24-25-22-19-8-4-3-7-18(19)15(2)26-27(21)22/h3-4,7-10,12,17,23H,5-6,11,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUPEBAGSCAYGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)C)S(=O)(=O)NCC5CCCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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